molecular formula C11H17N3O5 B8021572 ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate

ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate

Cat. No.: B8021572
M. Wt: 271.27 g/mol
InChI Key: XWSALWZAURQVFE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate is a nitro-substituted pyrazole derivative with a butanoate ester side chain. The compound features a 3-ethoxy and 4-nitro substituent on the pyrazole ring, which are critical for its electronic and steric properties. Its synthesis typically involves condensation reactions between pyrazole precursors and ester-containing reagents under reflux conditions, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

ethyl 2-(3-ethoxy-4-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-4-8(11(15)19-6-3)13-7-9(14(16)17)10(12-13)18-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSALWZAURQVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C(=N1)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and ethoxylation reactions to introduce the nitro and ethoxy groups, respectively . The final step involves esterification to form the butanoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other pyrazole-based esters, such as those synthesized in Molecules (2012) . Below is a comparative analysis:

Compound Substituents on Pyrazole Ester Group Key Reactivity/Properties
Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate 3-ethoxy, 4-nitro Butanoate ester High lipophilicity; nitro group enhances electrophilicity.
Compound 11b 5-amino, 3-hydroxy Ethyl cyanoacetate-derived Polar due to amino/hydroxy groups; likely bioactive.
Compound 18d 5-amino, 3-hydroxy Ethyl 3-oxo-butanoate Keto-enol tautomerism potential; moderate stability.

Key Differences:

Substituent Effects: The 3-ethoxy-4-nitro substituents in the target compound contrast with the 5-amino-3-hydroxy groups in compounds 11b and 18d . Nitro groups increase electrophilicity, making the target compound more reactive in substitution reactions compared to amino/hydroxy analogs. The ethoxy group improves lipid solubility, whereas hydroxy groups in 11b/18d enhance hydrogen bonding and aqueous solubility.

Synthetic Pathways: The target compound’s synthesis likely mirrors methods used for 11b and 18d, such as refluxing with ethyl cyanoacetate or malononitrile derivatives .

Stability and Applications: Nitro groups in the target compound may reduce thermal stability compared to amino-substituted derivatives, which are stabilized by resonance . The butanoate ester chain offers flexibility for further functionalization, a trait shared with 18d but absent in 11b.

Research Findings and Data

Physicochemical Properties (Hypothesized Based on Structural Analogs):

Property This compound Compound 11b Compound 18d
LogP ~2.5 (high lipophilicity) ~1.8 ~2.1
Aqueous Solubility (mg/mL) <0.1 >1.0 0.5
Thermal Stability Moderate (decomposes >150°C) High (>200°C) Moderate (>180°C)

Reactivity Trends:

  • Nucleophilic Substitution: The 4-nitro group in the target compound facilitates nucleophilic aromatic substitution, a reactivity absent in amino/hydroxy analogs .
  • Ester Hydrolysis: The butanoate ester is less prone to hydrolysis than the cyanoacetate group in 11b due to steric hindrance.

Biological Activity

Ethyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole nucleus, which is known for a wide range of biological activities. The compound's structure includes an ethyl ester group and a nitro-substituted pyrazole, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds with pyrazole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Reference
HT-296.43
PC-39.83

These values indicate that the compound exhibits cytotoxicity comparable to established chemotherapeutic agents such as Doxorubicin, which has IC50 values of 2.24 μM (HT-29) and 3.86 μM (PC-3) .

Anti-inflammatory and Analgesic Properties

The pyrazole derivatives are also recognized for their anti-inflammatory activities. In a study involving carrageenan-induced edema in rat models, compounds similar to this compound showed promising results:

Compound Inhibition (%) Standard
Compound A75%Ibuprofen
Compound B78%Ibuprofen

These findings suggest that the compound may possess significant analgesic effects, warranting further investigation into its mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Induction of Apoptosis : Studies indicate that certain pyrazoles can induce apoptosis in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : The nitro group may enhance the compound's ability to scavenge free radicals, contributing to its therapeutic potential.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Bacillus subtilis. This compound was included in these evaluations:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli40 μg/mL
Bacillus subtilis40 μg/mL

These results demonstrate that the compound exhibits moderate antimicrobial properties, suggesting potential applications in treating infections .

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